molecular formula C7H8S2 B1216458 Toluene-3,4-dithiol CAS No. 496-74-2

Toluene-3,4-dithiol

Cat. No.: B1216458
CAS No.: 496-74-2
M. Wt: 156.3 g/mol
InChI Key: NIAAGQAEVGMHPM-UHFFFAOYSA-N
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Description

Toluene-3,4-dithiol, also known as this compound, is a useful research compound. Its molecular formula is C7H8S2 and its molecular weight is 156.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5391. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Complex Metal Derivatives

Toluene-3,4-dithiol (TDT) is involved in synthesizing various metal derivatives. For example, toluene-3,4-dithiolatoantimony(III) complexes with different ligands have been synthesized, exhibiting nano-range particle sizes and potential antimicrobial activities (Chauhan et al., 2015). Similarly, new complexes of TDT with In(III), Re(III), Re(V), Pd(II), and Rh(III) have been prepared and characterized, demonstrating its versatility in forming solid complexes with various metal ions (Al-Wassil et al., 2001).

2. Structural and Spectroscopic Characterization

TDT is used in the structural investigation of arsenic complexes. For instance, toluene-3,4-dithiolatoarsenic(III) compounds have been synthesized and analyzed using spectroscopy and X-ray diffraction, revealing distorted trigonal-bipyramidal geometry in these complexes (Maheshwari et al., 2014).

3. Applications in Analytical Chemistry

This compound plays a significant role in analytical chemistry, particularly in the detection of certain elements. For instance, it has been used in the rapid determination of molybdenum in geochemical samples, demonstrating its utility in routine geochemical testing (Marshall, 1964). Additionally, it is employed in a method for determining molybdenum in plant materials, showcasing its application in agricultural and environmental studies (Ssekaalo, 1971).

4. Polymerization Catalysis

This compound is also significant in the field of polymer chemistry. A copper complex of TDT has been found to catalyze the oxidative polymerization of 2,6-dimethylphenol, showing higher activity than other known catalysts (Kaneko, 1977).

5. Role in Coordination Chemistry

TDT is crucial in the synthesis of coordination compounds. For example, trimethylindium reacts with TDT in ether to yield methylindium toluene-3,4-dithiolate, forming polymers in the solid state and demonstrating the compound's ability to form complex structures with metals (Berniaz & Tuck, 1972).

Mechanism of Action

Toluene-3,4-dithiol is an organosulfur compound with the formula CH3C6H3(SH)2 . It is encountered as a colorless wax or oil and is classified as an aromatic dithiol .

Target of Action

This compound primarily targets thiol-containing molecules . It has been investigated as a probe of thiol-disulfide reactions . It forms brightly colored derivatives with many metal ions .

Mode of Action

This compound interacts with its targets by forming brightly colored derivatives with many metal ions . It has been used as a reagent in qualitative inorganic analysis as an alternative to hydrogen sulfide .

Biochemical Pathways

This compound affects the thiol-disulfide reactions in biochemical pathways . It has been used as a probe to investigate these reactions .

Pharmacokinetics

It is known that the compound is encountered as a colorless wax or oil , suggesting that it may have lipid solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of brightly colored derivatives with many metal ions . This property has made it popular as a reagent in qualitative inorganic analysis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to form derivatives with metal ions can be affected by the presence and concentration of these ions in the environment . Furthermore, as a colorless wax or oil, the compound’s state may be influenced by temperature .

Safety and Hazards

Toluene-3,4-dithiol is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Relevant Papers

Several papers have been published on this compound. For instance, a paper titled “Selective adsorption of this compound on Si (553)-Au surfaces” discusses the site-specific adsorption of this compound molecules onto the clean Si (553)-Au surface . Another paper titled “1,2-Benzenedithiol and this compound Arsenic(III) Complexes” discusses the synthesis, structure, spectroscopic characterization, and toxicological studies of arsenic(III) complexes with this compound .

Biochemical Analysis

Biochemical Properties

Toluene-3,4-dithiol plays a significant role in biochemical reactions, particularly in the formation of dithiolate ligands. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to generate dithiolate ligands in studies of dinuclear gold (I) dithiolate complexes . The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical assays and studies involving metal ion detection and quantification .

Cellular Effects

This compound has been shown to influence various cellular processes. It is used in the analysis of blood and urinary carbon disulfide metabolites, which are important for assessing exposure to carbon disulfide, a neurotoxic compound . The compound’s interaction with cellular proteins and its ability to form protein-bound mixed disulfides play a crucial role in its cellular effects . Additionally, this compound has been used to study the cytotoxicity of metal complexes in human acute promyelocytic leukemia cells, demonstrating its potential impact on cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions, which can influence the activity of enzymes and other proteins. For example, the compound’s interaction with silicon and gold surfaces has been studied using density functional theory, revealing site-specific adsorption and charge redistribution within the surface layer . These interactions can lead to changes in the electronic structure and chemical reactivity of the biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that protein-associated dithiol reactive moieties persist and accumulate with repeated exposure, regardless of the route of exposure . This suggests that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies have demonstrated a linear dose response in rats administered carbon disulfide by inhalation, intraperitoneal injection, or gavage . The compound’s ability to produce intracellular globin modifications and its impact on urinary excretion of metabolites highlight its dose-dependent effects. High doses of this compound can lead to toxic or adverse effects, emphasizing the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of dithiocarbamates. The compound is used to assess the bioavailability of carbon disulfide from administered dithiocarbamates by measuring urinary metabolites . The interaction of this compound with enzymes and cofactors involved in these pathways can influence metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in various solvents, such as benzene and chloroform, facilitates its distribution in different cellular compartments . Additionally, its ability to form complexes with metal ions can affect its localization and accumulation within cells, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific biomolecules and cellular compartments. Studies have shown that the compound can be selectively adsorbed onto silicon and gold surfaces, leading to controlled charge redistribution and changes in surface metallicity . These interactions can direct this compound to specific subcellular compartments, affecting its activity and function within the cell.

Properties

IUPAC Name

4-methylbenzene-1,2-dithiol
Source PubChem
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InChI

InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAAGQAEVGMHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S2
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DSSTOX Substance ID

DTXSID7060093
Record name 1,2-Benzenedithiol, 4-methyl-
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Molecular Weight

156.3 g/mol
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Physical Description

Solid; mp = 31 deg C; [Merck Index] White solid; [MSDSonline]
Record name Toluene-3,4-dithiol
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CAS No.

496-74-2
Record name Toluene-3,4-dithiol
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Record name TOLUENE-3,4-DITHIOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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